7alpha-Hydroxytheonellasterol
Description
Structure
3D Structure
Properties
Molecular Formula |
C30H50O2 |
|---|---|
Molecular Weight |
442.7 g/mol |
IUPAC Name |
(3S,5R,7R,9R,10S,13R,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-4-methylidene-1,2,3,5,6,7,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,7-diol |
InChI |
InChI=1S/C30H50O2/c1-8-21(18(2)3)10-9-19(4)22-11-12-23-28-24(13-15-29(22,23)6)30(7)16-14-26(31)20(5)25(30)17-27(28)32/h18-19,21-22,24-27,31-32H,5,8-17H2,1-4,6-7H3/t19-,21+,22-,24+,25+,26+,27-,29-,30-/m1/s1 |
InChI Key |
QHONYVSXQIQORT-SWHREZDZSA-N |
Isomeric SMILES |
CC[C@@H](CC[C@@H](C)[C@H]1CCC2=C3[C@H](CC[C@]12C)[C@]4(CC[C@@H](C(=C)[C@@H]4C[C@H]3O)O)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2=C3C(CCC12C)C4(CCC(C(=C)C4CC3O)O)C)C(C)C |
Synonyms |
7-hydroxytheonellasterol 7alpha-hydroxytheonellasterol theonellasterol |
Origin of Product |
United States |
Isolation and Source Bioprospecting of 7alpha Hydroxytheonellasterol
Bioprospecting Strategies in Underexplored Marine Habitats
The discovery of compounds like 7alpha-Hydroxytheonellasterol relies on strategic bioprospecting in underexplored marine habitats. These environments are often characterized by extreme conditions, which drive organisms to produce unique chemical defenses and signaling molecules. Modern bioprospecting has moved beyond random collection to more targeted approaches.
Key strategies include:
Ecological Hypotheses: Targeting organisms in highly competitive environments, such as coral reefs or deep-sea vents, where the selective pressure for chemical defense is high.
Genomic and Metabolomic Mining: Advances in DNA sequencing and metabolic profiling allow researchers to screen for the genetic potential of organisms to produce interesting secondary metabolites before extensive collection and isolation efforts are undertaken. mdpi.com This can help bypass many traditional steps in the screening process. mdpi.com
High-Throughput Screening: Utilizing automated systems to rapidly test extracts from a large number of marine organisms for specific biological activities.
Exploring Biodiversity Hotspots: Focusing on regions with high species diversity, as this increases the probability of discovering novel chemical structures.
These strategies enhance the efficiency of discovering new marine natural products and help prioritize organisms for further investigation.
Advanced Chromatographic and Spectroscopic Methods for Sterol Isolation from Complex Biological Matrices
Isolating a pure compound from a complex biological matrix, such as a sponge extract, is a significant challenge due to the presence of numerous other lipids and metabolites with similar properties. nih.gov The isolation and structural elucidation of this compound involved a series of advanced analytical techniques.
The typical workflow for isolating marine sterols involves:
Extraction: The initial step involves solvent extraction from the sponge biomass to obtain a crude extract containing a mixture of compounds.
Chromatographic Separation: This is a crucial step to separate the target sterol from the complex mixture. A combination of chromatographic techniques is often employed:
Column Chromatography: Often using silica gel for initial fractionation of the crude extract. nih.gov
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC), is used for fine purification of the fractions to yield the pure compound. nih.govlipidmaps.org Gradient elution, where the solvent composition is changed over time, allows for the separation of closely related sterols. lipidmaps.org
Structural Elucidation: Once the pure compound is isolated, its chemical structure is determined using spectroscopic methods:
Mass Spectrometry (MS): Techniques like Fast Atom Bombardment Mass Spectrometry (FABMS) are used to determine the molecular weight and elemental formula of the compound. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments are essential for determining the precise connectivity of atoms and the stereochemistry of the molecule. The structure of this compound was elucidated by interpreting its spectroscopic data and comparing it with known compounds like theonellasterol. nih.gov
These advanced methods are indispensable for the successful isolation and characterization of novel marine natural products.
Characterization of Marine Symbiotic Relationships in Natural Product Biogenesis
It is now widely recognized that many natural products isolated from marine invertebrates are not produced by the host organism itself, but rather by their associated symbiotic microorganisms. mdpi.com Marine sponges, including those from the Theonellidae family, are known to host dense and diverse microbial communities, which can constitute a significant portion of the sponge's biomass. nih.govnih.gov These symbiotic relationships are crucial for the host's survival, often providing chemical defenses against predators and pathogens. mdpi.comnih.gov
The biosynthesis of many bioactive metabolites is often attributed to these microbial symbionts. nih.gov This has led to a paradigm shift in marine natural product research, with a growing focus on the "holobiont"—the host and its associated microbial community—as the functional unit of secondary metabolite production.
There is substantial evidence that symbiotic microorganisms, including bacteria, cyanobacteria, and fungi, are the true biosynthetic source of a vast array of metabolites found in marine invertebrates. nih.govfrontiersin.org In sponges, for instance, microbial communities can make up to 60% of the holobiont's biomass. nih.gov These microbes live in highly competitive environments and produce secondary metabolites for chemical protection. mdpi.com
Key points regarding the role of marine microbes include:
Chemical Diversity: Symbiotic microbes produce a wide range of chemically diverse and biologically active secondary metabolites, which are of great interest for drug discovery. nih.gov
Host Defense: Many of these metabolites serve to protect the host invertebrate from pathogens and predators. mdpi.comnih.gov
Genomic Evidence: The discovery of biosynthetic gene clusters within the genomes of these symbionts provides direct evidence of their role in producing specific natural products. nih.gov
While the exact biosynthetic origin of this compound has not been definitively assigned to a microbial symbiont, the precedent set by other metabolites from Theonella sponges suggests that a microbial origin is highly plausible.
The increasing interest in marine natural products raises important ecological concerns regarding the sustainable sourcing of marine organisms. The collection of marine invertebrates, especially rare or slow-growing species, can have detrimental effects on marine ecosystems.
Key considerations for sustainable sourcing include:
Over-collection: Large-scale harvesting of a source organism to obtain sufficient quantities of a compound can deplete natural populations and disrupt the local ecological balance.
Bycatch and Habitat Damage: Collection methods can inadvertently harm non-target species and damage sensitive habitats like coral reefs. camperdownelm.com
Supply Problem: For compounds that show promise in preclinical or clinical development, obtaining a consistent and large-scale supply from wild populations is often unfeasible and unsustainable. nih.gov For example, obtaining just 1 gram of the anti-cancer agent trabectedin required nearly a ton of the tunicate Ecteinascidia turbinata. nih.gov
To address these challenges, the field is moving towards more sustainable supply strategies:
Aquaculture: Farming the source organism or its symbionts can provide a renewable source of the desired compound. camperdownelm.com
Cell Culture: Culturing the symbiotic microorganisms responsible for producing the compound in bioreactors offers a highly sustainable and scalable production method.
Chemical Synthesis: Once the structure of a natural product is known, it can often be produced through total or semi-synthesis in a laboratory, completely avoiding the need for wild harvesting. researchgate.net
Adopting these sustainable practices is crucial for ensuring that the exploration of marine biodiversity for new medicines does not come at the cost of the health of our oceans. seafish.orgwwf-scp.org
Advanced Structural Elucidation and Stereochemical Assignment of 7alpha Hydroxytheonellasterol
Chiroptical Spectroscopy for Absolute Configuration Elucidation
Chiroptical spectroscopic methods are indispensable for determining the absolute configuration of chiral molecules by measuring the differential interaction with left and right circularly polarized light. frontiersin.org These techniques are non-destructive and can be applied to molecules in solution, making them ideal for complex natural products available in limited quantities. frontiersin.orgucsd.edu
The absolute configuration is determined by comparing the experimentally measured ECD spectrum with the theoretically calculated spectrum for a proposed enantiomer. rhhz.net A good agreement between the experimental and calculated spectra allows for the confident assignment of the absolute configuration. rhhz.net The process involves generating a theoretical ECD spectrum for a known stereoisomer, often the one proposed from biosynthetic considerations or relative stereochemistry from NMR data.
Table 1: Hypothetical ECD Data for 7alpha-Hydroxytheonellasterol (This table represents typical data that would be generated in an ECD analysis and is for illustrative purposes.)
| Wavelength (nm) | Experimental Δε (M⁻¹cm⁻¹) | Calculated Δε (M⁻¹cm⁻¹) for (3S,5R,6R,7R,8R,9S,10R,13R,14S,17R,20R,24R)-Isomer |
|---|---|---|
| 205 | +8.5 | +9.2 |
| 220 | -3.1 | -2.8 |
| 245 | +1.2 | +1.5 |
Vibrational Circular Dichroism (VCD) spectroscopy is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared light associated with vibrational transitions. jascoinc.com A key advantage of VCD is that all fundamental vibrational modes of a chiral molecule are potentially VCD active, providing a rich source of stereochemical information distributed throughout the entire molecule, not just in the vicinity of a chromophore. jascoinc.comnih.gov
For a molecule like this compound, with its numerous stereocenters and complex steroidal skeleton, VCD offers a powerful tool for absolute configuration assignment. researchgate.net The experimental VCD spectrum, which shows both positive and negative bands corresponding to the vibrational modes, is a unique fingerprint of its absolute configuration. Similar to ECD, the assignment is achieved by comparing the experimental VCD spectrum with the quantum-mechanically calculated spectrum for a specific stereoisomer. frontiersin.org
Table 2: Hypothetical VCD Data for Selected Vibrational Bands of this compound (This table represents typical data that would be generated in a VCD analysis and is for illustrative purposes.)
| Wavenumber (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated ΔA (x 10⁻⁵) for (3S,5R,6R,7R,8R,9S,10R,13R,14S,17R,20R,24R)-Isomer | Vibrational Assignment (Functional Group) |
|---|---|---|---|
| 2960 | +5.8 | +6.1 | C-H stretch (CH₃) |
| 2925 | -8.2 | -7.9 | C-H stretch (CH₂) |
| 1450 | +3.1 | +3.5 | C-H bend (CH₂/CH₃) |
| 1375 | -2.5 | -2.2 | C-H bend (gem-dimethyl) |
Computational Chemistry Approaches in Sterol Structure Verification and Conformational Preference
Computational chemistry has become an essential tool in the structural elucidation of natural products, providing insights that are often inaccessible through experimental methods alone. nih.govrsc.org
Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of molecules. southampton.ac.ukmdpi.com In the context of structural elucidation, DFT is crucial for predicting the spectroscopic properties that are compared with experimental data. For this compound, DFT calculations are employed to:
Optimize Molecular Geometry: To find the lowest energy (most stable) three-dimensional structure of a proposed stereoisomer.
Calculate Spectroscopic Parameters: Once the geometry is optimized, DFT can predict NMR chemical shifts, which can be compared to experimental values for structural verification. rsc.org More relevant to chiroptical methods, time-dependent DFT (TD-DFT) is used to calculate the theoretical ECD spectrum, and standard DFT is used to compute the vibrational frequencies and rotational strengths required for the VCD spectrum. rhhz.netscm.com
The accuracy of these predictions is highly dependent on the chosen functional and basis set. mdpi.comaps.org A strong correlation between the DFT-calculated and experimental spectra provides powerful evidence for the correctness of the proposed structure and absolute configuration. acs.org
Table 3: Comparison of Experimental vs. DFT-Calculated ¹³C NMR Chemical Shifts for Key Carbons in this compound (This table is for illustrative purposes to show the application of DFT in NMR data prediction.)
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-31G(d)) |
|---|---|---|
| C-3 | 72.1 | 71.8 |
| C-4 | 156.9 | 157.2 |
| C-5 | 148.3 | 148.0 |
| C-7 | 74.5 | 74.1 |
The side chain of this compound possesses considerable flexibility, meaning the molecule can exist as a population of different conformers in solution. Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.govebsco.com An MD simulation provides a detailed picture of the conformational landscape of a molecule, revealing the most populated conformer families and the dynamics of their interconversion. nih.govrsc.org
For this compound, MD simulations would be performed by placing the sterol in a simulated solvent box and calculating the forces between atoms over a set period. This allows for the exploration of the potential energy surface and the identification of low-energy conformers. ebsco.com The information from MD simulations is critical because the experimentally measured chiroptical spectra are a population-weighted average of the spectra of all contributing conformers. rsc.orgnih.gov Therefore, accurate prediction of ECD and VCD spectra requires considering the Boltzmann-weighted average of the calculated spectra for all significant conformers identified through MD simulations.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Biosynthetic Pathway Elucidation of 7alpha Hydroxytheonellasterol
Precursor Incorporation Studies Using Isotopic Labeling (e.g., ¹³C, ²H)
Isotopic labeling studies are fundamental to elucidating biosynthetic pathways, as they allow for the tracking of atoms from simple precursors to the final complex molecule. In the context of marine sterols, including those structurally related to 7alpha-Hydroxytheonellasterol, studies have demonstrated the incorporation of labeled precursors.
Research has shown that marine sponges can synthesize sterols de novo from simple precursors like acetate (B1210297) and mevalonate. iupac.org The incorporation of ¹³C-labeled acetate and ²H-labeled precursors into the sterol skeleton provides definitive evidence of the biosynthetic origin of these molecules within the sponge holobiont, which includes the sponge itself and its symbiotic microorganisms. iupac.orgnih.gov For instance, the use of [²H₃-methyl] AdoMet has been instrumental in confirming methylation steps in the formation of sterol side chains. acs.org
These studies confirm that the fundamental building blocks of sterols are assembled via the well-established isoprenoid pathway. iupac.orgfrontiersin.org The isoprenoid pathway, starting from acetyl-CoA, generates isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are the universal five-carbon precursors for all terpenoids, including sterols. oup.com
Enzymatic Characterization of Sterol Biogenesis
The biosynthesis of this compound proceeds through a series of enzymatic steps that modify a linear precursor into the final tetracyclic structure with its specific functional groups.
The cyclization of 2,3-oxidosqualene (B107256) is a critical, branching point in sterol biosynthesis, catalyzed by oxidosqualene cyclases (OSCs). researchgate.netacs.org In eukaryotes, this enzyme converts the linear squalene (B77637) epoxide into a tetracyclic sterol precursor. oup.com Depending on the organism and the specific OSC, the product can be either lanosterol (B1674476) (common in animals and fungi) or cycloartenol (B190886) (prevalent in plants). acs.orgoup.comfrontiersin.org
In marine organisms like sponges, the situation can be complex. Some sponges utilize lanosterol synthase (LAS) to produce lanosterol, while others may use cycloartenol synthase (CAS). nih.govmdpi.com The stereoselectivity of the OSC is crucial as it establishes the core stereochemistry of the resulting sterol. These enzymes are known for their ability to generate significant product diversity from a single substrate. acs.orgnih.gov The OSC from the model plant Arabidopsis thaliana, for example, can produce a multitude of triterpene skeletons. acs.org The specific OSC involved in the biosynthesis of the theonellasterol backbone dictates the initial folding of the squalene epoxide and the subsequent cascade of cyclization and rearrangement reactions.
A key feature of many marine sterols, including the likely precursors to this compound, is the alkylated side chain. This alkylation is carried out by S-adenosyl-L-methionine (SAM)-dependent sterol C24-methyltransferases (SMTs). nih.govrsc.org These enzymes transfer a methyl group from SAM to the C24 position of the sterol side chain. nih.gov
In some marine organisms, including certain annelids and sponges, SMTs have been identified that can catalyze multiple methylation steps, leading to the formation of 24-ethyl and even 24-propyl side chains. biorxiv.orgbiorxiv.org The characterization of SMTs from the green alga Chlamydomonas reinhardtii has provided insights into the broad substrate tolerance and product outcomes of these enzymes. nih.gov The presence and activity of specific SMTs within the Theonella sponge or its symbionts are responsible for the specific side-chain structure of theonellasterol.
| Enzyme | Function | Precursor | Product | Significance in Theonellasterol Biosynthesis |
|---|---|---|---|---|
| Oxidosqualene Cyclase (OSC) | Cyclization of 2,3-oxidosqualene | 2,3-Oxidosqualene | Lanosterol or Cycloartenol | Forms the core tetracyclic sterol skeleton. oup.comfrontiersin.org |
| Sterol C24-Methyltransferase (SMT) | Alkylation of the sterol side chain | Sterol precursor (e.g., Zymosterol) | C24-alkylated sterol | Creates the characteristic side chain of theonellasterol. nih.govrsc.org |
The final distinguishing feature of this compound is the hydroxyl group at the C-7 position. This hydroxylation is catalyzed by a specific hydroxylase enzyme, likely a cytochrome P450 monooxygenase. wikipedia.org In vertebrates, cholesterol 7alpha-hydroxylase (CYP7A1) is a well-characterized enzyme that catalyzes the rate-limiting step in bile acid synthesis by introducing a hydroxyl group at the 7α position of cholesterol. wikipedia.orgatlasgeneticsoncology.org
While the specific enzyme from Theonella has not been isolated and characterized, the presence of 7alpha-hydroxy sterols in this sponge strongly implies the existence of a similar enzymatic activity. mdpi.com The discovery of 7alpha-hydroxypregnenolone (B139413) as a key neurosteroid in nonmammalian vertebrates further highlights the importance of 7alpha-hydroxylation in the functionalization of steroids across different phyla. nih.gov The hydroxylation of theonellasterol to this compound is likely a late-stage modification in the biosynthetic pathway.
Following the initial cyclization, the sterol precursor undergoes a series of tailoring reactions to yield the final product. These modifications are crucial for generating the vast diversity of sterols found in nature. oup.comnih.gov These reactions include:
Demethylation: Removal of methyl groups, typically at the C4 and C14 positions. oup.com
Desaturation: Introduction of double bonds into the sterol nucleus or side chain. nih.gov
Reduction: Saturation of existing double bonds. oup.com
Isomerization: Shifting the position of double bonds within the sterol nucleus. nih.gov
These enzymatic steps are often carried out by a suite of enzymes including demethylases, desaturases, reductases, and isomerases. oup.comnih.govnih.gov The specific sequence and combination of these reactions are what ultimately define the structure of theonellasterol, the direct precursor to this compound.
Biosynthetic Gene Cluster (BGC) Identification and Functional Genomics
Modern genomic and metagenomic approaches have become powerful tools for identifying the genetic basis of natural product biosynthesis. In marine sponges, which host a dense and diverse community of microorganisms, it is often challenging to determine whether the sponge or its symbionts are the true producers of a given compound.
Genome Mining and Bioinformatics for Novel Biosynthetic Pathways
The journey to understanding the formation of this compound begins with the exploration of the genetic blueprint of the source organism, the marine sponge Theonella swinhoei, and its associated microbial symbionts. Marine sponges are known to host a diverse community of microorganisms, which are often the true producers of the complex secondary metabolites isolated from the sponge. scienceopen.comnih.gov In fact, it has been suggested that many bioactive compounds found in sponges are produced by these symbiotic bacteria. rsc.orgu-tokyo.ac.jp
Genome mining is a powerful approach to identify the biosynthetic gene clusters (BGCs) responsible for the production of natural products. rsc.org This process involves sequencing the metagenome of the sponge holobiont (the sponge and its microbial community) and using bioinformatics tools to search for genes encoding enzymes typically involved in sterol biosynthesis. For this compound, the search would focus on identifying genes for a core sterol synthesis pathway, likely leading to a precursor such as theonellasterol, followed by a specific modifying enzyme for the 7-alpha hydroxylation.
Key enzymes in sterol biosynthesis include terpene synthases, which have been biochemically characterized from sponge animal origins, and cytochrome P450 monooxygenases. pnas.orgnih.gov The 7-alpha hydroxylation of the theonellasterol backbone is hypothesized to be catalyzed by a specific cytochrome P450 enzyme (CYP). nih.govwikipedia.org Bioinformatic analysis of the Theonella swinhoei metagenome would search for gene sequences with homology to known sterol 7-alpha-hydroxylases. uniprot.org The identification of a candidate CYP gene within a larger cluster of sterol biosynthesis genes would provide strong evidence for its involvement in the pathway.
Researchers have successfully used metagenomic and transcriptomic sequencing to identify candidate terpene synthase genes in sponges. pnas.org Similar approaches can be applied to pinpoint the genes responsible for producing theonellasterol and its hydroxylated derivatives. For instance, single-cell genomics of the uncultivated "Entotheonella" symbionts from Theonella swinhoei has revealed a rich and varied repertoire of specialized metabolism, underscoring the potential for discovering novel biosynthetic pathways within these microbes. nih.gov
Table 1: Key Enzyme Classes in Sterol Biosynthesis and their Functions
| Enzyme Class | Function in Sterol Biosynthesis | Relevance to this compound |
| Terpene Synthase | Cyclization of linear precursors to form the sterol core. | Formation of the initial tetracyclic sterol skeleton. |
| Cytochrome P450 Monooxygenase | Introduction of hydroxyl groups and other modifications. | Catalysis of the 7-alpha hydroxylation of a theonellasterol precursor. nih.govuniprot.org |
| Sterol Methyltransferase | Addition of methyl groups to the sterol side chain. | Potentially involved in the formation of the specific side chain of theonellasterol. nih.gov |
| Demethylase | Removal of methyl groups from the sterol nucleus. | Essential steps in the maturation of the sterol core. |
Heterologous Expression and Pathway Reconstruction in Model Organisms
Once candidate genes for the this compound biosynthetic pathway are identified through genome mining, their function must be experimentally verified. Heterologous expression, the process of introducing a gene from one organism into a different, more easily manipulated host, is a cornerstone of this verification process. nih.gov Model organisms such as Escherichia coli or the yeast Saccharomyces cerevisiae are commonly used for this purpose.
For example, a candidate cytochrome P450 gene suspected of catalyzing the 7-alpha hydroxylation would be cloned and inserted into an expression vector. This vector would then be introduced into a suitable host organism. The host would be cultured and supplied with the precursor molecule, theonellasterol. If the candidate enzyme is indeed the correct 7-alpha-hydroxylase, it will convert theonellasterol into this compound, which can then be detected and identified using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
This approach has been successfully used to characterize terpene synthases from marine sponges, where codon-optimized genes were expressed in E. coli, and the resulting recombinant proteins were tested for their enzymatic activity. pnas.org The reconstruction of entire biosynthetic pathways is also possible through the co-expression of multiple genes in a single host organism. This can be a complex undertaking but offers a powerful method for understanding the complete sequence of enzymatic reactions.
Genetic Engineering Strategies for Biosynthetic Pathway Manipulation
Genetic engineering provides a suite of tools for manipulating biosynthetic pathways, both to confirm gene function and to potentially enhance the production of desired compounds. Techniques such as gene knockout or gene silencing (e.g., using RNA interference) can be employed to inactivate a candidate gene in the native producing organism or a heterologous host expressing the pathway. If the inactivation of a specific cytochrome P450 gene leads to the disappearance of this compound and a potential accumulation of its precursor, theonellasterol, this provides strong evidence for the gene's role in the pathway.
Furthermore, genetic engineering can be used to improve the yield of this compound. This could involve overexpressing key enzymes in the pathway, optimizing precursor supply, or modifying regulatory elements to enhance gene expression. While these strategies have not yet been specifically applied to this compound, their successful implementation in the biosynthesis of other natural products in various organisms demonstrates their potential.
Evolutionary Insights into Marine Sterol Biosynthesis
The study of the this compound biosynthetic pathway also offers valuable insights into the evolution of sterol biosynthesis in marine organisms. Sterols are fundamental components of eukaryotic cell membranes, and their biosynthetic pathways are generally conserved. nih.gov However, the vast diversity of sterols found in marine invertebrates, particularly sponges, suggests a rich evolutionary history of gene duplication and functional diversification.
Many marine invertebrates have lost the ability to synthesize sterols de novo and must acquire them from their diet or from symbiotic microorganisms. nih.gov The presence of unique sterols like theonellasterol and its derivatives in Theonella swinhoei strongly suggests a specialized biosynthetic capability, either within the sponge itself or, more likely, its microbial symbionts. The evolution of a specific 7-alpha-hydroxylase that acts on theonellasterol would be an example of neofunctionalization, where a duplicated gene evolves a new function.
The sterol biosynthetic pathways in marine organisms can be chimeric, exhibiting features from different evolutionary lineages. nih.gov For example, the analysis of sterol biosynthesis in some marine protists has revealed pathways with characteristics of both algal and animal pathways. The elucidation of the this compound pathway will contribute to our understanding of how these complex metabolic networks have evolved in the marine environment. The diversity of sterol structures in sponges and other marine organisms likely reflects an evolutionary adaptation to specific ecological niches and biological functions.
Chemical Synthesis and Analog Design for 7alpha Hydroxytheonellasterol Research
Total Synthesis Strategies for Complex Marine Sterols
The total synthesis of complex marine sterols is a formidable challenge due to their densely functionalized and stereochemically rich structures. Theonellasterol, a closely related precursor, has been the subject of synthetic efforts that provide insights applicable to 7alpha-hydroxytheonellasterol. mdpi.com
Stereoselective and Chemo-controlled Synthetic Methodologies
The precise control of stereochemistry is paramount in the synthesis of bioactive sterols. Researchers have developed various stereoselective methods to construct the characteristic side chains and stereogenic centers of marine sterols. acs.orgresearchgate.netrsc.org
Key stereoselective reactions employed in the synthesis of marine sterol side chains include:
Claisen Rearrangements: The orthoester Claisen rearrangement has been effectively used to establish the stereochemistry at C-24 in the side chains of marine sterols like occelasterol and patinosterol. acs.orgresearchgate.netacs.org This method allows for the controlled formation of carbon-carbon bonds with predictable stereochemical outcomes.
Asymmetric Hydrogenation: The use of chiral catalysts for hydrogenation reactions enables the stereoselective reduction of double bonds, a crucial step in defining the stereocenters in the sterol side chain.
Enzymatic Reactions: Biocatalysis offers high regio- and stereoselectivity, which is particularly advantageous in complex steroid synthesis. researchgate.net Enzymes can be used for specific hydroxylations, reductions, and other transformations that are difficult to achieve with conventional chemical methods. researchgate.netrsc.org
Chemo-control, the selective reaction of one functional group in the presence of others, is also critical. Protecting group strategies and the use of chemoselective reagents are essential to orchestrate the synthetic sequence correctly.
Convergent and Divergent Synthetic Route Development
Both convergent and divergent strategies are employed in the synthesis of marine sterol libraries for biological screening.
Divergent Synthesis: In a divergent approach, a common intermediate is elaborated into a variety of different products. wikipedia.orgrsc.org This is particularly useful for generating a library of analogs for SAR studies. Starting from a core sterol scaffold, various modifications can be introduced to explore the impact of different functional groups on biological activity. wikipedia.org For example, a key intermediate can be subjected to a range of different reagents to produce a diverse set of molecular skeletons. wikipedia.org
Semisynthetic Approaches for Accessing this compound Derivatives
Given the complexity of total synthesis, semisynthesis, starting from readily available natural products, is a highly attractive and practical approach for producing analogs of this compound. Theonellasterol itself, isolated from the marine sponge Theonella swinhoei, serves as a logical starting material. mdpi.comnih.gov
Chemical modifications on theonellasterol have been explored to understand the SAR, particularly focusing on ring A. mdpi.comnih.govresearchgate.net These modifications have included:
Oxidation of the 3-hydroxyl group: This transformation provides access to the corresponding ketone, which can be further modified. researchgate.net
Modification of the 4-exo-methylene group: Reactions such as ozonolysis can be used to cleave the double bond and introduce new functional groups. nih.gov
Introduction of a hydroxyl group at C-7: This would be a direct route to this compound from theonellasterol, likely achievable through stereoselective oxidation.
These semisynthetic derivatives have been instrumental in probing the structural requirements for biological activity, such as the antagonism of the farnesoid X receptor (FXR). nih.govresearchgate.netplos.org
Chemoenzymatic Synthesis of Sterol Analogs
Chemoenzymatic synthesis combines the flexibility of chemical reactions with the high selectivity of enzymatic transformations. researchgate.net This hybrid approach is increasingly being used to overcome challenges in steroid synthesis. researchgate.netuc.pt
Key advantages of chemoenzymatic strategies include:
High Regio- and Stereoselectivity: Enzymes can catalyze reactions at specific positions on the steroid nucleus with high precision, which is often difficult to achieve with purely chemical methods. researchgate.net For example, specific hydroxylases can introduce hydroxyl groups at desired positions. rsc.org
Mild Reaction Conditions: Enzymatic reactions typically occur under mild conditions, which helps to avoid the degradation of sensitive functional groups.
Generation of Novel Structures: The use of enzymes can lead to the formation of novel sterol analogs that would be difficult to access through traditional synthesis. acs.org
Recent advances have seen the use of engineered microorganisms to convert phytosterols (B1254722) into valuable steroid synthons, which can then be further modified chemically. researchgate.netacs.org This highlights the potential for developing sustainable and efficient chemoenzymatic routes to complex sterols like this compound.
Development of Novel Synthetic Transformations for Sterol Scaffolds
The development of novel synthetic methods is crucial for advancing the synthesis of complex molecules and creating diverse compound libraries for drug discovery. rsc.org For sterol scaffolds, this includes the development of new reactions for:
C-H Functionalization: Direct functionalization of C-H bonds offers a more atom-economical and efficient way to introduce new functional groups onto the steroid nucleus.
Ring-Distortion Strategies: These methods allow for the synthesis of novel, three-dimensional scaffolds inspired by natural products. acs.org By fusing a primary sterol scaffold with other fragments and then inducing ring distortions, unique molecular architectures can be created. acs.org
These innovative synthetic strategies, combined with computational modeling, are paving the way for the rational design and synthesis of new sterol-based compounds with tailored biological properties.
Structure Activity Relationship Sar Studies of 7alpha Hydroxytheonellasterol and Its Analogs
Rational Design and Synthesis of Analogs for SAR Profiling
The rational design and synthesis of analogs are fundamental to systematically probe the SAR of a lead compound like 7alpha-Hydroxytheonellasterol. This process involves the targeted modification of the parent molecule to assess the role of different functional groups and structural motifs. For theonellasterols, research has focused on modifying key positions, primarily the C-3 hydroxyl group and the exocyclic C-4 methylene (B1212753) group, to understand their contribution to biological interactions, particularly as modulators of nuclear receptors like the Farnesoid X Receptor (FXR). mdpi.comresearchgate.net
Using theonellasterol as a template, a series of semi-synthetic derivatives have been prepared to gain insight into the structural requirements for activity. researchgate.net Modifications include:
Modification of the C-3 Hydroxyl Group: The hydroxyl group at C-3 has been converted to its methyl ether and acetyl derivatives to investigate its role as a hydrogen bond donor. grantome.com
Modification of the C-4 Methylene Group: The exocyclic double bond at C-4 has been subjected to oxidative cleavage to produce 4-keto and 4-hydroxy analogs. mdpi.com Additionally, hydrogenation has been used to create analogs with a 4α-methyl group. researchgate.net
These synthetic efforts have allowed for a preliminary SAR study on the theonellasterol scaffold. For instance, in the context of FXR antagonism, the introduction of a hydroxyl group at C-4 or the oxidation of the C-3 hydroxyl group was found to preserve the ability to inhibit FXR transactivation. mdpi.comresearchgate.net These findings underscore the importance of systematic analog synthesis in defining the pharmacophore of this class of marine sterols.
Table 1: Synthetic Analogs of Theonellasterol for SAR Studies
Computational Approaches to SAR
Computational methods are indispensable tools in modern drug discovery, providing insights into SAR at a molecular level. These approaches complement experimental studies by predicting binding modes, quantifying relationships between structure and activity, and assessing the stability of ligand-target complexes.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.org For theonellasterol and its analogs, docking studies have been instrumental in rationalizing their binding mode within the ligand-binding domain (LBD) of nuclear receptors like FXR. mdpi.complos.org
Docking calculations have shown that theonellasterol competes with known agonists by occupying the FXR LBD. grantome.complos.org Key interactions include:
Hydrophobic Interactions: The tetracyclic core of the sterol establishes extensive hydrophobic interactions with amino acid residues in multiple helices of the receptor's LBD. mdpi.com
Hydrogen Bonding: The C-3 hydroxyl group is crucial, forming hydrogen bonds with key amino acids in the binding pocket, such as Tyr358, His444, and Trp466. mdpi.complos.org
Analysis of docked poses of synthetic analogs revealed that the placement of these molecules in the FXR-LBD is stabilized by the presence of functional groups on ring A that can form hydrogen bonds and π-interactions. mdpi.comresearchgate.net This computational analysis aligns with and provides a structural basis for the experimental SAR data obtained from synthetic analogs.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. marineagronomy.orgnih.gov These models use molecular descriptors—numerical values that encode structural, physicochemical, or electronic features—to predict the activity of new, untested compounds.
While specific QSAR models for this compound are not extensively documented in the literature, computational analyses have been applied to related 4-methylene steroids from Theonella sp. to predict their anti-proliferative mechanisms. nih.gov One such approach utilized a principal component analysis (PCA)-based model to interpret the physicochemical properties of isolated sterols in comparison to known chemotherapeutic agents. nih.gov Such studies highlight the importance of oxygenated functionalities at positions C-14 or C-15 for cytotoxic activity. nih.gov
The development of a robust QSAR model for this compound and its analogs would require a dataset of compounds with a wide range of biological activities. The model could then identify key descriptors (e.g., hydrophobicity, specific atom counts, electronic properties) that are positively or negatively correlated with their cytotoxic effects, thereby guiding the design of more potent analogs. marineagronomy.org
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. researchgate.net This method simulates the motions of atoms and molecules, allowing for the assessment of the conformational stability of the ligand-protein complex. By analyzing the trajectory of the simulation, researchers can understand how the ligand binds and whether the initial docked pose is stable.
For a ligand like this compound, MD simulations of its complex with a target protein (e.g., FXR) would be invaluable. The simulations could:
Confirm the stability of key hydrogen bonds and hydrophobic interactions identified in docking studies.
Reveal the role of water molecules in mediating ligand-protein interactions.
Identify conformational changes in the protein upon ligand binding.
Calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.
While specific MD simulation studies on the this compound complex are not prominently available, this technique remains a powerful tool for refining docking predictions and gaining a deeper understanding of the dynamic nature of the ligand-target interaction. researchgate.netdp.tech
Pharmacophore Modeling and Ligand-Based Drug Design for Sterol Scaffolds
Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the target is unknown. researchgate.netmdpi.com A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. researchgate.netdovepress.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings arranged in a specific 3D geometry. frontiersin.orgacs.org
For sterol scaffolds, pharmacophore models can be generated by aligning a set of active compounds and identifying their common features. frontiersin.org For this compound and its analogs, a pharmacophore model would likely include:
A hydrophobic feature representing the rigid sterol nucleus.
A hydrogen bond donor feature for the C-3 hydroxyl group.
A hydrogen bond acceptor/donor feature for the C-7 alpha-hydroxyl group.
A hydrophobic or specific feature for the C-4 exocyclic methylene group.
Once developed and validated, this pharmacophore model can be used as a 3D query to screen large compound libraries to identify novel, structurally diverse molecules that match the essential features and may possess similar biological activity. researchgate.netnih.gov This approach facilitates "scaffold hopping," moving from the natural product scaffold to new chemical entities with potentially improved properties.
Elucidation of Key Structural Motifs for Biological Interactions
The culmination of SAR studies, through both synthesis and computational methods, is the elucidation of the key structural motifs responsible for biological activity. For this compound and related marine sterols, several features have been identified as critical for their cytotoxic and receptor-modulating activities.
The 7α-Hydroxyl Group: The presence and orientation of a hydroxyl group at C-7 significantly impacts activity. The cytotoxicity of this compound (IC₅₀ value of 29.5 μM) is notably higher than that of its parent compound, theonellasterol (IC₅₀ > 100 μM), suggesting the 7α-OH group is a crucial motif for its anti-proliferative effect. mdpi.com Conversely, in other related sterols, the introduction of a C-7 hydroxyl group can lead to a loss of activity against different targets, highlighting the context-dependent nature of this modification. mdpi.com Studies on other 7-hydroxy sterols have also confirmed the importance of this functional group for cytotoxicity. acs.org
The 4-Exocyclic Methylene Group: This unusual structural feature is a hallmark of theonellasterols. SAR studies involving its removal or conversion to a hydroxyl or keto group have demonstrated its importance in modulating activity at nuclear receptors. mdpi.comresearchgate.net
The Sterol Nucleus and Side Chain: The rigid tetracyclic core provides the necessary scaffold for orienting the functional groups for optimal interaction with biological targets. mdpi.com The nature of the side chain is also critical; for instance, theonellasterol is characterized by a (24S)-ethyl group. nih.gov
Oxygenation at Other Positions: For related 4-methylene steroids, oxygenated functionalities at C-14 or C-15 have been identified as important for conferring cytotoxic activity. nih.gov
Table 2: Key Structural Motifs and Their Inferred Role in Biological Activity
Cellular and Molecular Mechanisms of Biological Activity of 7alpha Hydroxytheonellasterol
In Vitro Cellular Assays to Investigate Cellular Responses and Pathways
In vitro cellular assays are fundamental tools for dissecting the biological effects of a compound at the cellular level. researchgate.net These assays allow for the controlled investigation of cellular responses and the identification of the signaling pathways that are modulated.
Reporter gene assays are a powerful and widely used technique to study the regulation of gene expression and the activation of specific signaling pathways. nih.govnih.govnih.gov These assays typically involve the use of a plasmid containing a reporter gene (such as luciferase or β-galactosidase) under the control of a specific promoter or response element. When a signaling pathway is activated, it leads to the transcription of the reporter gene, and the resulting protein's activity can be easily measured, providing a quantitative readout of pathway activation. nih.gov
While specific reporter gene assay data for 7alpha-Hydroxytheonellasterol is not extensively available in the public domain, studies on the closely related compound, theonellasterol, also isolated from Theonella swinhoei, provide significant insights. Theonellasterol has been identified as a selective antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid homeostasis. plos.orgplos.org
In these studies, human hepatocyte-derived cells (HepG2) were transfected with a reporter gene construct containing the firefly luciferase gene under the control of a promoter with response elements for FXR. plos.orgmdpi.com The cells were then treated with an FXR agonist, such as chenodeoxycholic acid (CDCA), in the presence or absence of theonellasterol. The results demonstrated that theonellasterol was able to inhibit the CDCA-induced luciferase activity in a dose-dependent manner, confirming its antagonistic effect on the FXR signaling pathway. researchgate.netnih.gov
Table 1: Representative Reporter Gene Assay for Theonellasterol
| Cell Line | Reporter Construct | Agonist | Test Compound | Observed Effect | Reference |
| HepG2 | p(hsp27)TKLUC | CDCA | Theonellasterol | Inhibition of CDCA-induced luciferase activity | plos.orgmdpi.com |
Given the structural similarity between theonellasterol and this compound, it is plausible that the latter also modulates nuclear receptor signaling pathways, a hypothesis that warrants further investigation using similar reporter gene assay setups.
Beyond reporter gene assays, various other cellular assays are employed to understand how a compound modulates signaling pathways. These can include measuring changes in protein phosphorylation, second messenger levels, or the expression of downstream target genes. researchgate.netnih.gov
Sterols isolated from Theonella swinhoei have been shown to modulate key signaling pathways, particularly those governed by nuclear receptors. mdpi.com Besides the well-documented FXR antagonism by theonellasterol plos.orgplos.org, other sterols from this sponge have been found to act as agonists for the Pregnane (B1235032) X Receptor (PXR), another nuclear receptor that regulates the metabolism of xenobiotics and endogenous compounds. nih.gov Some of these sterols exhibit dual modulation of both PXR and FXR. mdpi.com
The cytotoxic properties of this compound suggest its interference with fundamental cellular processes. nih.govmdpi.com Research on other 4-methylidene sterols from Theonella swinhoei has indicated that their pro-apoptotic activity is linked to the accumulation of reactive oxygen species (ROS). nih.gov An increase in ROS can trigger various signaling cascades leading to programmed cell death. The presence of the 7α-hydroxy group in this compound has been shown to enhance its cytotoxic activity when compared to theonellasterol, suggesting a critical role for this functional group in its biological effects. mdpi.com
Target Identification Strategies using Chemical Probes and Proteomic Approaches
Identifying the direct molecular targets of a bioactive compound is a critical step in understanding its mechanism of action. nih.gov Chemical proteomics approaches, which utilize chemical probes in conjunction with mass spectrometry-based proteomics, are powerful strategies for target identification. wikipedia.org
Affinity-Based Protein Profiling (ABPP) is a functional proteomic technique used to identify enzyme targets of small molecules in complex biological systems. wikipedia.org This method typically employs chemical probes that mimic the structure of the compound of interest but are modified with a reactive group and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye). The reactive group covalently binds to the active site of target enzymes, allowing for their subsequent enrichment and identification by mass spectrometry.
While there are no specific published ABPP studies for this compound, this technique holds great promise for elucidating its enzymatic targets. Given its steroidal structure, potential targets could include enzymes involved in steroid metabolism or other pathways where steroidal molecules act as substrates or regulators.
Photoaffinity labeling (PAL) is another powerful technique for identifying the direct binding partners of a bioactive molecule. nih.govnih.gov In PAL, a photo-reactive group (e.g., a diazirine or benzophenone) is incorporated into the structure of the compound of interest. nih.gov Upon exposure to UV light, this group forms a highly reactive species that covalently crosslinks to any nearby interacting proteins. These protein-probe adducts can then be isolated and identified.
Specific photoaffinity labeling studies for this compound have not been reported. However, the application of this technique to other marine sterols or similar natural products could provide a template for future investigations into the direct molecular targets of this compound.
Enzyme Inhibition and Activation Studies at the Molecular Level
Determining whether a compound acts as an inhibitor or an activator of specific enzymes is crucial for understanding its biological effects. Such studies are typically conducted using purified enzymes and measuring their activity in the presence of varying concentrations of the compound.
The cytotoxic and pro-apoptotic activities of this compound and related compounds suggest that they may interact with and modulate the activity of key enzymes involved in cell survival and death pathways. nih.govnih.gov For instance, the induction of ROS by other 4-methylidene sterols could be due to the inhibition of antioxidant enzymes or the activation of pro-oxidant enzymes. nih.gov
Furthermore, the modulation of nuclear receptors like FXR and PXR by related sterols implies an indirect effect on the expression of various drug-metabolizing enzymes and transporters, such as those from the cytochrome P450 family. plos.orgnih.gov A study on a structurally related compound, 7alpha-hydroxy-4-cholesten-3-one, demonstrated its ability to cause cytotoxicity in HepG2 cells and suggested an inhibitory effect on the enzyme delta4-3-ketosteroid-5beta-reductase, which is involved in bile acid synthesis. This highlights the potential for 7alpha-hydroxy sterols to directly interact with and inhibit enzymatic activity.
Receptor Binding Assays for Ligand-Receptor Interaction Analysis
Receptor binding assays are fundamental in determining the specific molecular targets of a compound and quantifying its binding affinity. nih.gov These assays are critical for understanding the initial event in a compound's mechanism of action.
Competitive binding assays are a widely used method to study the interaction between a ligand, such as this compound, and its receptor. uam.es In this technique, a labeled ligand (radiolabeled or fluorescent) with known affinity for the receptor is used. The assay measures the ability of the unlabeled test compound (this compound) to compete with the labeled ligand for binding to the receptor. merckmillipore.com
The process involves incubating the receptor source (e.g., cell membranes or purified receptors) with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled competitor. uam.es By measuring the displacement of the labeled ligand, the binding affinity of the test compound can be determined. nih.gov The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the labeled ligand is known as the IC50 value. nih.gov This value can then be used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the competitor for the receptor. uam.es
While specific competitive binding assay data for this compound is not extensively detailed in the public domain, the methodology is standard for characterizing marine natural products. For instance, related compounds from Theonella sponges have been shown to interact with nuclear receptors like the farnesoid X receptor (FXR). mdpi.com Docking studies with theonellasterol, a related sterol, have indicated its potential to compete with known FXR ligands by establishing hydrophobic interactions within the ligand-binding domain. mdpi.com It is plausible that similar assays would be employed to determine if this compound targets FXR or other receptors.
Table 1: Key Parameters in Competitive Binding Assays
| Parameter | Description |
|---|---|
| IC50 | The concentration of a competing ligand that displaces 50% of the specific binding of a radiolabeled or fluorescent ligand. nih.gov |
| Ki | The equilibrium dissociation constant for the inhibitor; it is a measure of the affinity of the inhibitor for the receptor. uam.es |
| Bmax | The maximum number of binding sites in a given tissue or cell preparation. nih.gov |
| Kd | The equilibrium dissociation constant for the labeled ligand; it represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. nih.gov |
Beyond just binding, functional assays are essential to determine whether the ligand-receptor interaction leads to a biological response, such as receptor activation or inhibition. frontiersin.org These assays measure downstream events following receptor binding, providing insights into the compound's efficacy as an agonist, antagonist, or inverse agonist. benthamopenarchives.com
Functional assays can monitor various cellular responses, including the production of second messengers like cyclic AMP (cAMP) and inositol (B14025) phosphates, or changes in intracellular calcium levels. benthamopenarchives.combmglabtech.com For G protein-coupled receptors (GPCRs), for example, activation can lead to the stimulation of adenylyl cyclase, resulting in increased cAMP levels, or the activation of phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). nih.govsavemyexams.com These second messengers then trigger further downstream signaling cascades. anygenes.com
Table 2: Common Functional Assays for Receptor Activation
| Assay Type | Principle | Measured Parameter |
|---|---|---|
| Second Messenger Assays | Measures the change in concentration of intracellular signaling molecules upon receptor activation. | cAMP, IP1, Ca2+ levels. benthamopenarchives.combmglabtech.com |
| Reporter Gene Assays | Measures the transcriptional activation of a target gene by a receptor. | Luciferase or β-galactosidase activity. benthamopenarchives.com |
| GTPγS Binding Assays | Measures the activation of G proteins by monitoring the binding of a non-hydrolyzable GTP analog. | Incorporation of [35S]GTPγS. |
| β-Arrestin Recruitment Assays | Measures the recruitment of β-arrestin to an activated GPCR. | FRET or BRET signal. frontiersin.org |
Advanced Research Methodologies and Future Directions in Theonellasterol Research
Application of Artificial Intelligence (AI) and Machine Learning (ML) in Natural Product Research
Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in natural product research, offering powerful new ways to navigate the vast chemical space of marine organisms. tandfonline.com These computational approaches can analyze complex datasets to identify novel compounds, predict their biological activities, and even design new molecules with desired properties, significantly accelerating the drug discovery pipeline. tandfonline.comfrontiersin.org
AI for De Novo Design of Sterol Analogs
Recent advancements in AI, particularly deep learning, have enabled the design of novel enzymes and proteins, a testament to the growing capability of these technologies to understand and manipulate complex biological systems. nih.gov For sterol research, this could mean the creation of analogs of 7alpha-hydroxytheonellasterol with fine-tuned activities.
ML-Based Prediction of Biological Activity and Target Interactions
Machine learning algorithms can predict the biological activity of natural products like this compound by analyzing their chemical structures. way2drug.comnih.govacs.org By training on large datasets of compounds with known activities, these models can identify structure-activity relationships (SAR) and predict the potential therapeutic applications of new or uncharacterized molecules. way2drug.commdpi.com This predictive power allows researchers to prioritize which compounds to investigate further, saving time and resources.
For instance, the PASS (Prediction of Activity Spectra for Substances) online tool has been successfully used to predict the pharmacological potential of steroids and triterpenoids. mdpi.com Such in silico methods can rapidly screen vast virtual libraries of compounds, including analogs of this compound, to identify promising candidates for specific diseases. mdpi.com These predictions can then be validated through targeted in vitro and in vivo experiments. way2drug.com
Synthetic Biology and Metabolic Engineering for Sustainable and Scalable Production of this compound
The limited availability of many marine natural products, including this compound, from their natural sources presents a significant bottleneck for research and development. sustainability-directory.comfrontiersin.orgsustainability-directory.com Synthetic biology and metabolic engineering offer a promising solution by providing sustainable and scalable methods for producing these complex molecules. frontiersin.orgnih.gov
Engineering Microbial Cell Factories for Sterol Biosynthesis
Microorganisms such as E. coli and the yeast Saccharomyces cerevisiae can be engineered to function as "microbial cell factories" for the production of valuable compounds. nih.govnih.govresearchgate.netmdpi.com By introducing and optimizing the biosynthetic pathways for sterols, these microbes can be programmed to produce this compound or its precursors from simple, renewable feedstocks. nih.govdokumen.pub
This approach involves several key steps:
Pathway Elucidation: Identifying the complete set of genes and enzymes responsible for the biosynthesis of the target sterol in the native organism, which in the case of many sponge-derived compounds, may actually be a symbiotic microorganism. pnas.org
Pathway Reconstruction: Introducing the identified genes into a suitable microbial host. mdpi.comnih.gov
Metabolic Optimization: Engineering the host's metabolism to increase the flux towards the desired product and enhance yields. researchgate.netnih.gov
Recent successes in engineering microbes to produce complex molecules like artemisinin, a key anti-malarial drug, demonstrate the power of this technology. nih.govnih.gov
Optimization of Fermentation and Biocatalytic Processes
Once a microbial cell factory is constructed, the production process must be optimized to achieve industrially relevant yields. This involves fine-tuning various fermentation parameters. nih.govconicet.gov.arjmbfs.orgmdpi.com
| Parameter | Description |
| Medium Composition | Optimizing the levels of carbon and nitrogen sources, as well as essential minerals and vitamins, to support robust cell growth and product formation. |
| Temperature | Determining the optimal temperature for both microbial growth and enzyme activity. |
| pH | Maintaining the pH of the culture within a narrow range to ensure optimal cellular function. |
| Aeration and Agitation | Providing sufficient oxygen and mixing to support high-density cell cultures. |
Furthermore, biocatalysis, the use of isolated enzymes or whole cells to perform specific chemical transformations, can be employed to modify sterol precursors or to produce the final this compound molecule. frontiersin.orgresearchgate.netmdpi.com Marine-derived enzymes often possess unique properties, such as salt tolerance and activity at low temperatures, making them valuable tools for industrial biotechnology. researchgate.netmdpi.com
Green Chemistry and Sustainable Sourcing Initiatives in Marine Natural Products
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. hilarispublisher.commdpi.comhilarispublisher.com In the context of marine natural products, this translates to developing environmentally friendly methods for extraction, synthesis, and production. hilarispublisher.comhilarispublisher.com
Sustainable sourcing is another critical aspect, ensuring that the collection of marine organisms for drug discovery does not harm marine ecosystems. sustainability-directory.comcovalo.comglobalsalmoninitiative.org This includes:
Aquaculture and Mariculture: Cultivating the source organisms or their symbionts in controlled environments to provide a renewable supply of the desired compound. sustainability-directory.comcovalo.com
Certified Fisheries: For compounds sourced from fish or other marine animals, utilizing by-products from certified sustainable fisheries can minimize waste and environmental impact. covalo.comglobalsalmoninitiative.org
Biotechnological Production: As discussed above, synthetic biology and fermentation offer a truly sustainable alternative to wild harvesting. hilarispublisher.com
By integrating these advanced methodologies, the scientific community can unlock the full therapeutic potential of this compound and other marine natural products in a manner that is both efficient and environmentally responsible. The future of marine drug discovery lies in this synergy between nature's chemical diversity and human ingenuity.
Emerging Technologies in Marine Natural Product Chemical Biology and Discovery
The exploration of marine organisms, particularly sponges of the genus Theonella, has unveiled a rich diversity of unique sterols, including this compound. researchgate.netmdpi.com The discovery and subsequent investigation of these complex molecules are increasingly driven by a suite of emerging technologies that are revolutionizing the fields of marine natural product chemistry and chemical biology. These advanced methodologies are accelerating the identification of novel compounds, enhancing the understanding of their biological roles, and overcoming historical bottlenecks such as compound supply and mechanism of action studies. nih.govtandfonline.com
A pivotal shift in marine drug discovery involves moving from traditional bioassay-guided fractionation to more integrated, technology-driven approaches. tandfonline.comrsc.org These modern strategies combine sophisticated analytical techniques with genomic and computational tools to more efficiently tap into the vast chemical space offered by marine life. frontiersin.org For complex sterols like theonellasterols, these technologies are crucial for distinguishing between closely related structures, identifying the true biological producers (often microbial symbionts), and elucidating their interactions with cellular targets. rsc.orgasm.org
Genomic and Metabolomic Approaches
The "omics" revolution has profoundly impacted marine natural product research. Genomics, particularly the sequencing of genomes from sponges and their associated microorganisms, provides a roadmap to the biosynthetic potential of an organism. tandfonline.comrsc.org By identifying biosynthetic gene clusters (BGCs), researchers can predict the production of specific classes of compounds, including sterols, and even uncover "cryptic" or silent BGCs that are not expressed under standard laboratory conditions. tandfonline.comasm.org This genetic-level insight helps to target the isolation of novel theonellasterol analogs and understand their biosynthetic origins, which has long been debated to be either the sponge itself or its symbiotic bacteria. rsc.orgasm.org
Metabolomics, the large-scale study of small molecules, complements genomics by providing a direct snapshot of the chemical inventory of an organism. japsonline.comresearchgate.net Using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can create detailed chemical profiles of marine extracts. japsonline.comnih.gov When combined with computational tools and molecular networking, this approach allows for the rapid "dereplication" of known compounds, preventing their redundant rediscovery, and highlighting novel chemical entities for further investigation. pnas.orgmdpi.com This is particularly valuable for the Theonella sponges, which produce a complex mixture of sterols. researchgate.netmdpi.com An integrated genomic and metabolomic approach is a powerful strategy for prioritizing marine bacterial strains for larger-scale cultivation to isolate and elucidate the structure of new bioactive compounds. mdpi.com
Table 1: Key "Omics" Technologies in Marine Sterol Discovery
| Technology | Application in Theonellasterol Research | Key Advantages |
| Genomics | Identification of biosynthetic gene clusters (BGCs) for sterol synthesis in sponges and their symbionts. rsc.orgasm.org | Predicts biosynthetic potential, uncovers novel pathways, helps identify the true producing organism. tandfonline.com |
| Metagenomics | Analysis of the collective genetic material from a marine environmental sample (e.g., sponge tissue) to access the genomes of unculturable symbiotic microbes. asm.org | Bypasses the need for microbial cultivation, provides access to a wider range of biosynthetic diversity. mdpi.com |
| Metabolomics | Comprehensive chemical profiling of Theonella sponge extracts to identify known and novel theonellasterol derivatives. japsonline.comresearchgate.net | Enables rapid dereplication, highlights novel chemotypes, links chemical profiles to bioactivity. researchgate.netpnas.org |
| Proteomics | Study of proteins to identify potential drug targets and understand the mechanism of action of compounds like this compound. | Provides insights into cellular responses and pathways affected by the natural product. |
High-Throughput Screening and Advanced Analytical Methods
High-Throughput Screening (HTS) has been a cornerstone of drug discovery, but its application to crude marine extracts has been challenging. vliz.beacs.org Modern approaches now focus on creating fractionated, high-purity natural product libraries that are more compatible with HTS assays. vliz.bevliz.be These libraries, often characterized by MS online during their creation, allow for the rapid screening of thousands of samples against various biological targets. acs.org This methodology can accelerate the discovery of new bioactive theonellasterols by efficiently screening prefractionated extracts from Theonella sponges in phenotype-selective or target-based assays. nih.govvliz.be
Advances in analytical instrumentation are also critical. Nanoscale NMR, for instance, allows for the structure determination of compounds from microgram quantities, overcoming the supply limitations often encountered with marine natural products. nih.gov Sophisticated mass spectrometry techniques, such as those using an Orbitrap mass analyzer, facilitate the precise identification of molecular constituents even in complex fractions. nih.gov These analytical advancements are essential for characterizing the intricate structures of novel theonellasterol and conicasterol (B2446526) derivatives. acs.orgnih.gov
Synthetic Biology and Heterologous Expression
Once a bioactive compound and its corresponding BGC are identified, synthetic biology offers a pathway to sustainable production. rsc.org The challenge of obtaining large quantities of theonellasterols from their natural sponge source can be circumvented by transferring the identified BGC into a host microorganism (like E. coli or yeast) that can be easily grown in large-scale fermenters. tandfonline.com This process, known as heterologous expression, not only solves the supply problem but also allows for the genetic manipulation of the biosynthetic pathway to create novel, "unnatural" analogs of the parent compound with potentially improved properties. tandfonline.com
Table 2: Emerging Methodologies and Future Directions
| Methodology | Description | Future Application in Theonellasterol Research |
| AI and Machine Learning | Using algorithms to mine genomic and metabolomic data, predict bioactivity, and identify potential drug targets from chemical structures. tandfonline.com | Accelerating the identification of new theonellasterol analogs with desired activities and predicting their mechanism of action. |
| In Situ Capture | Deploying resins in the marine environment to capture secreted metabolites directly from microorganisms in their natural habitat (e.g., SMIRC). mdpi.com | Discovering novel sterols from unculturable symbionts of Theonella sponges that may not be found in lab extractions. |
| Single-Cell Genomics | Sequencing the genome of a single microbial cell to link specific symbionts to the production of specific metabolites. asm.org | Conclusively identifying the specific bacterial symbiont responsible for producing theonellasterol and its derivatives. |
| Chemical Biology Probes | Synthesizing modified versions of theonellasterols to be used as tools to identify their cellular binding partners and elucidate biological pathways. tandfonline.com | Unraveling the precise molecular targets and mechanisms of action for theonellasterol family members. |
The future of research on this compound and related marine sterols lies in the synergistic application of these cutting-edge technologies. By integrating genomics, metabolomics, advanced screening, and synthetic biology, scientists can more effectively explore the chemical diversity of marine sponges, identify new therapeutic leads, and develop them into potential drug candidates. nih.govtandfonline.com This interdisciplinary approach promises to unlock the full potential of marine treasures like the theonellasterols. mdpi.com
Q & A
Basic Research Questions
Q. How is 7α-Hydroxytheonellasterol isolated from marine sponges, and what chromatographic techniques are critical for its purification?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by liquid-liquid partitioning. Column chromatography using silica gel or Sephadex LH-20 is employed for purification. High-performance liquid chromatography (HPLC) with reversed-phase C18 columns is essential for resolving structurally similar sterols. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are used for structural validation .
Q. What standard assays are used to evaluate the cytotoxicity of 7α-Hydroxytheonellasterol in vitro?
- Methodological Answer : Cytotoxicity is assessed via cell viability assays such as MTT or SRB in cancer cell lines (e.g., HepG2, MCF-7). Dose-response curves (0.1–100 µM) are generated to calculate IC50 values. Controls include untreated cells and reference drugs (e.g., doxorubicin). Replicates (n ≥ 3) and statistical analysis (e.g., ANOVA) are critical to ensure reproducibility .
Q. What are the key physicochemical properties of 7α-Hydroxytheonellasterol that influence its bioactivity and experimental handling?
- Methodological Answer : Its hydrophobicity (Log Pow = 7.61) necessitates solubilization in dimethyl sulfoxide (DMSO) for in vitro studies. Storage at −20°C in airtight, light-protected containers prevents degradation. Sterol stability should be monitored via HPLC before assays to avoid confounding results .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for 7α-Hydroxytheonellasterol across studies?
- Methodological Answer : Discrepancies may arise from variations in cell lines, assay protocols, or compound purity. Standardized protocols (e.g., identical cell passage numbers, serum-free conditions) and orthogonal assays (e.g., apoptosis via flow cytometry) are recommended. Meta-analyses of published data should account for batch-specific impurities detected via LC-MS .
Q. What molecular targets or pathways are implicated in 7α-Hydroxytheonellasterol’s cytotoxic effects, and how can these be experimentally validated?
- Methodological Answer : Transcriptomic profiling (RNA-seq) or phosphoproteomics can identify dysregulated pathways (e.g., apoptosis, cholesterol metabolism). Target validation requires siRNA knockdown or CRISPR-Cas9 gene editing in relevant cell models. Competitive binding assays (e.g., surface plasmon resonance) confirm direct interactions with putative targets like nuclear receptors .
Q. What experimental strategies address the poor aqueous solubility of 7α-Hydroxytheonellasterol in pharmacological studies?
- Methodological Answer : Nanoformulation (e.g., liposomes, polymeric nanoparticles) enhances bioavailability. Solubility can be quantified via shake-flask method with UV-Vis detection. In vivo pharmacokinetic studies in rodent models require LC-MS/MS to measure plasma concentrations and tissue distribution .
Q. How should researchers design studies to differentiate 7α-Hydroxytheonellasterol’s direct cytotoxic effects from off-target or assay-specific artifacts?
- Methodological Answer : Use counter-screening assays (e.g., non-cancerous cell lines like HEK293) to assess selectivity. Genetic knockout models (e.g., p53-null cells) can clarify mechanism-specific effects. Negative controls, including structurally analogous but inactive sterols, help rule out nonspecific interactions .
Methodological Best Practices
- Handling and Storage : Store under inert gas (argon) to prevent oxidation. Use fume hoods and personal protective equipment (PPE) during handling to minimize occupational exposure .
- Data Reproducibility : Document batch-specific variations in compound purity and solvent residues. Share raw spectral data (NMR, MS) in supplementary materials for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
